8-Bromo-5-chloroimidazo[1,2-a]pyridine
Overview
Description
8-Bromo-5-chloroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 442127-52-8 . It has a molecular weight of 231.48 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been a subject of research in recent years . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These methods are environmentally friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis
The InChI code for 8-Bromo-5-chloroimidazo[1,2-a]pyridine is 1S/C7H4BrClN2/c8-5-1-2-6(9)11-4-3-10-7(5)11/h1-4H . The InChI key is IKTBDXFAMYTCBS-UHFFFAOYSA-N .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . Several procedures for the synthesis of this framework are developed, mostly on the basis of metal catalyzed reactions and functionalizations .Physical And Chemical Properties Analysis
8-Bromo-5-chloroimidazo[1,2-a]pyridine is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Organic Synthesis Intermediate
“8-Bromo-5-chloroimidazo[1,2-a]pyridine” is utilized as an intermediate in organic chemical synthesis. This role is crucial in the development of various compounds with potential applications in medicinal chemistry and material science .
Medicinal Chemistry
Imidazo[1,2-a]pyridine analogues have been explored for their medicinal properties. For instance, certain derivatives have shown significant potency against extracellular and intracellular Mycobacterium tuberculosis, which suggests potential use in treating tuberculosis .
Safety and Hazards
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
The ecological impact of the methods for synthesizing imidazo[1,2-a]pyridines and the mechanistic aspects are areas of focus in recent research . Scientists are provoked to search for environmentally benign synthetic strategies . The hope is that no significant contributions in the topic are unintentionally overlooked .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to a variety of derivatives with potential biological activities.
properties
IUPAC Name |
8-bromo-5-chloroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)11-4-3-10-7(5)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTBDXFAMYTCBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857024 | |
Record name | 8-Bromo-5-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5-chloroimidazo[1,2-a]pyridine | |
CAS RN |
442127-52-8 | |
Record name | 8-Bromo-5-chloroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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